molecular formula C18H16N2O3 B12890424 1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl- CAS No. 62160-83-2

1H-Pyrazole-3-carboxylic acid, 1-(4-ethoxyphenyl)-5-phenyl-

Cat. No.: B12890424
CAS No.: 62160-83-2
M. Wt: 308.3 g/mol
InChI Key: NIRUHBUIBMKEJT-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethoxyphenyl group at position 1 and a phenyl group at position 5 of the pyrazole ring, with a carboxylic acid group at position 3. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Substitution reactions:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects, or interaction with neurotransmitter receptors, resulting in analgesic properties.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and antipyretic properties.

    1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid: Similar in structure but with a methoxy group instead of an ethoxy group, which may alter its reactivity and biological activity.

    3,5-Diphenyl-1H-pyrazole: Lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.

The uniqueness of 1-(4-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

62160-83-2

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C18H16N2O3/c1-2-23-15-10-8-14(9-11-15)20-17(12-16(19-20)18(21)22)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22)

InChI Key

NIRUHBUIBMKEJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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